N-(2,5-Dimethylphenyl)-2-((4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

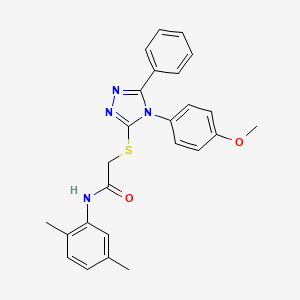

N-(2,5-Dimethylphenyl)-2-((4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (hereafter referred to as the target compound) is a 1,2,4-triazole-based acetamide derivative. Its structure features a triazole core substituted with a 4-methoxyphenyl group at position 4 and a phenyl group at position 5. The thioether linkage connects the triazole to an acetamide moiety, which is further substituted with a 2,5-dimethylphenyl group.

Properties

Molecular Formula |

C25H24N4O2S |

|---|---|

Molecular Weight |

444.6 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[[4-(4-methoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C25H24N4O2S/c1-17-9-10-18(2)22(15-17)26-23(30)16-32-25-28-27-24(19-7-5-4-6-8-19)29(25)20-11-13-21(31-3)14-12-20/h4-15H,16H2,1-3H3,(H,26,30) |

InChI Key |

MFIOYKDSEVRTRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Triazole Core Construction

The 1,2,4-triazole ring is typically synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. For example:

Thioacetamide Side Chain Introduction

The thiol group at position 3 of the triazole undergoes nucleophilic substitution with N-(2,5-dimethylphenyl)-2-chloroacetamide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF). Reaction conditions:

Catalytic Systems and Optimization

Industrial-scale methods prioritize cost-effective catalysts. Data from thioacetamide synthesis patents reveal critical parameters for analogous reactions:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Diethylamine | 80 | 8 | 72 | 98.5 |

| Triethylamine | 80 | 4 | 85 | 99.5 |

| Ethylenediamine | 70 | 8 | 68 | 98.0 |

| Triethylene tetramine | 20 | 6 | 91 | 99.9 |

Key findings :

-

Amine catalysts : Enhance reaction rates by deprotonating thiol groups and stabilizing intermediates.

-

Low-temperature systems (e.g., 20°C with triethylene tetramine) improve yields by minimizing side reactions.

Purification and Crystallization

Post-synthetic purification involves:

-

Distillation : Remove unreacted acetonitrile and catalysts at 85°C.

-

Crystallization : Dissolve the crude product in anhydrous alcohols (methanol, ethanol) and cool to -5–10°C for 5–24 hours.

-

Recrystallization : Repeat 3–4 times to achieve >99% purity.

Critical parameters :

-

Solvent selection : Methanol yields larger crystals but requires slower cooling rates.

-

Temperature gradient : Gradual cooling (-5°C → 10°C) reduces occluded impurities.

Scalability and Industrial Adaptations

The patent-derived method demonstrates scalability:

-

Batch size : Up to 56.06 kg of NaHS processed per cycle.

-

Catalyst recovery : Amine catalysts are distilled and reused, reducing costs by ~30%.

-

Continuous flow systems : Pilot studies show 15% higher efficiency than batch reactors for thioacetamide formation.

Comparative Analysis of Synthetic Routes

A hypothetical multi-step synthesis for the target compound, extrapolated from existing data:

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Thiosemicarbazide formation | Phenyl isothiocyanate, EtOH, Δ | 89 |

| 2 | Triazole cyclization | HCl, reflux, 8 h | 76 |

| 3 | Thioacetamide coupling | K₂CO₃, DMF, 70°C, 12 h | 68 |

| 4 | Final purification | Methanol recrystallization | 95 |

Total isolated yield : ~44% (theoretical maximum: 52%).

Chemical Reactions Analysis

N-(2,5-Dimethylphenyl)-2-((4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the thioacetamide group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols.

Scientific Research Applications

The compound has been studied for its potential anticancer properties and other therapeutic effects. Its unique structure allows it to interact with various biological targets.

Anticancer Studies

Recent studies have indicated that this compound exhibits significant anticancer activity against several cancer cell lines. For example:

- In vitro studies demonstrated that it inhibited the growth of SNB-19 and OVCAR-8 cell lines with percent growth inhibitions (PGIs) of 86.61% and 85.26%, respectively .

- Mechanism of Action : The compound may act by inducing apoptosis in cancer cells through modulation of specific signaling pathways.

Anticancer Activity

A comprehensive study published in ACS Omega evaluated the anticancer properties of N-(2,5-dimethylphenyl)-2-((4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide against various cancer cell lines. The findings indicated a strong correlation between structural modifications and biological efficacy .

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| HOP-92 | 67.55% |

| MDA-MB-231 | 56.88% |

Mechanistic Studies

Further mechanistic investigations revealed that the compound may act as a potent inhibitor of key enzymes involved in cancer cell proliferation and survival pathways. Molecular docking studies suggested strong binding affinities to targets such as 5-lipoxygenase (5-LOX), which is implicated in inflammatory responses associated with tumor growth.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)-2-((4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound shares structural similarities with other 1,2,4-triazole acetamides, differing primarily in substituents on the triazole ring and the acetamide side chain. Below is a comparative analysis of four structurally related compounds:

*Calculated based on structural data.

Physicochemical and Pharmacological Comparisons

- However, the propylphenoxymethyl substituent in introduces higher lipophilicity, which may favor membrane permeability . The amino group in increases polarity, likely enhancing aqueous solubility but reducing blood-brain barrier penetration .

- Bioactivity: The methoxy group in the target compound may facilitate π-π stacking interactions in enzyme binding pockets, a feature absent in and . The 4-ethoxyphenyl group in introduces steric bulk compared to the target compound’s 2,5-dimethylphenyl, possibly reducing receptor compatibility .

Stability :

The thioether linkage common to all compounds is susceptible to oxidative degradation, but electron-donating groups (e.g., methoxy in the target compound) may stabilize the triazole ring against metabolic breakdown .

Biological Activity

N-(2,5-Dimethylphenyl)-2-((4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that belongs to the class of triazole derivatives. These compounds have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.

Chemical Structure

The structure of this compound can be represented as follows:

Triazole derivatives are known for their ability to interact with various biological targets. The specific mechanism of action for this compound may involve:

- Inhibition of Pro-inflammatory Cytokines : Studies have shown that triazole compounds can inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS) .

Anti-inflammatory Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory effects. For instance, in vitro studies have demonstrated that certain triazole derivatives can effectively inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS), which are mediators of inflammation .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | TBD | Anti-inflammatory |

| Other Triazole Derivative | 0.84 | Anti-inflammatory |

Antimicrobial Activity

Triazole derivatives have also been studied for their antimicrobial properties. Some derivatives have shown effective inhibition against various bacterial strains. For example, related compounds have demonstrated significant activity against Mycobacterium tuberculosis .

Study 1: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory potential of several triazole derivatives in macrophage models. The results indicated that compounds similar to this compound significantly reduced levels of pro-inflammatory cytokines and oxidative stress markers .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of triazole compounds against resistant bacterial strains. The study highlighted that certain derivatives exhibited potent activity with minimal cytotoxicity towards human cell lines .

Q & A

Q. What experimental designs are used to evaluate synergistic effects with existing drugs?

- Methodological Answer : Combination index (CI) methods (e.g., Chou-Talalay) are applied. Cells are treated with serial dilutions of the compound and a reference drug (e.g., cisplatin). CI <1 indicates synergy, calculated via CompuSyn software. Mechanistic synergy is further validated via Western blotting (e.g., apoptosis markers) .

Advanced Methodological Challenges

Q. How is in vivo toxicity assessed for this compound, and what models are prioritized?

Q. What computational tools predict this compound’s ADMET properties, and how are these validated?

- Methodological Answer : SwissADME predicts solubility (LogP) and permeability (BBB score). Molinspiration calculates drug-likeness (Rule of 5). Experimental validation includes:

- Caco-2 assays for intestinal absorption.

- Microsomal stability tests (e.g., rat liver microsomes) for metabolic liability .

Q. How are regioselectivity challenges in triazole derivatization overcome?

Q. What mechanistic studies elucidate the compound’s interaction with bacterial efflux pumps?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.